molecular formula C14H16N4O4 B046518 5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine CAS No. 30806-86-1

5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine

Cat. No. B046518
CAS RN: 30806-86-1
M. Wt: 304.3 g/mol
InChI Key: GAAPPIKAFNZRLA-UHFFFAOYSA-N
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Description

5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine (TMPB) is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and has been the subject of a number of research studies in recent years. TMPB has a wide range of potential uses, from its applications in organic synthesis to its potential as a drug target for diseases.

Scientific Research Applications

  • Antibacterial Activity : Trimethoprim shows high in vitro antibacterial activity against anaerobic organisms, suggesting potential as a new antibiotic. However, in vivo studies indicate no significant advantages over existing antibiotics like trimethoprim (Roth et al., 1989)(Roth et al., 1989).

  • Pharmaceutical Analysis : It's used in the TLC densitometric method for estimating the binary mixture of phenazopyridine hydrochloride and trimethoprim in tablet form, providing both analgesic relief and antibacterial effect for urinary tract infections (El-Abasawy et al., 2018)(El-Abasawy et al., 2018).

  • Molecular Complex Formation : Studies show that trimethoprim can form molecular complexes with other substances, like sulfametrole, displaying interesting chemical bonding characteristics (Giuseppetti et al., 1994)(Giuseppetti et al., 1994).

  • Metal Complexes and Anti-Plasmodial Activity : Metal complexes of Co(II) and Cd(II) with Trimethoprim have been synthesized, showing less antiplasmodial activity than the parent ligand but are nontoxic (Tella & Obaleye, 2011)(Tella & Obaleye, 2011).

  • Immunosuppressive Effects : Trimethoprim has potential immunosuppressive effects in animals, with its pyrimidine ring being similar to that of azathioprine (Ghilchik et al., 1970)(Ghilchik et al., 1970).

  • Development of New Antibacterial Agents : New analogues of trimethoprim have shown promising antibacterial activity against various bacterial strains and fungi, indicating potential for use in combination therapies (Orzeszko et al., 2006)(Orzeszko et al., 2006).

  • Synthesis Methods : Research has also focused on developing new methods for the synthesis of trimethoprim, enhancing its efficacy and broadening its application in antibacterial treatments (Roth et al., 1980)(Roth et al., 1980).

  • Potential in Treating Erectile Dysfunction : Novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives show potential as phosphodiesterase 5 inhibitors, which can be used for treating erectile dysfunction (Sakamoto et al., 2014)(Sakamoto et al., 2014).

Safety and Hazards

“3,4,5-Trimethoxybenzoyl chloride” is classified as a skin corrosive and may cause respiratory irritation. It should be handled with protective equipment and stored properly .

Mechanism of Action

Target of Action

The primary target of Keto Trimethoprim is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell division .

Mode of Action

Keto Trimethoprim acts as an inhibitor of DHFR . By binding to the active site of the enzyme, it prevents the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting DNA synthesis and cell division .

Biochemical Pathways

The inhibition of DHFR by Keto Trimethoprim affects the tetrahydrofolate synthesis pathway . This disruption leads to a decrease in the production of tetrahydrofolate, a co-factor necessary for the synthesis of purines and pyrimidines, which are the building blocks of DNA .

Pharmacokinetics

No hypotensive activity was demonstrated following intraperitoneal administration to renal hypertensive rats . This suggests that the route of administration may significantly impact the bioavailability and efficacy of the compound .

Result of Action

The inhibition of DHFR and the subsequent disruption of DNA synthesis result in the prevention of cell division . This makes Keto Trimethoprim potentially useful in the treatment of conditions characterized by rapid cell division, such as cancer .

Action Environment

The action, efficacy, and stability of Keto Trimethoprim can be influenced by various environmental factors. For instance, the amphiphilic nature of the molecule suggests that the membrane could be a potential site of action . The molecule is embedded into the phosphatidylserine bilayers, where it perturbs the thermotropic gel to liquid crystalline phase transition . This interaction with lipid bilayers could potentially affect the functioning of the membrane .

Biochemical Analysis

Biochemical Properties

It is known that trimethoxybenzoic acid derivatives have been evaluated for antihypertensive and local anesthetic activity . The compound’s interaction with lipid bilayers has also been studied, suggesting that it could be embedded into phosphatidylserine bilayers, where it perturbs the thermotropic gel to liquid crystalline phase transition .

Cellular Effects

It has been suggested that trimethoxybenzoic acid derivatives show strong antiproliferative activity against malignant melanoma cells . This suggests that Keto Trimethoprim might have similar effects on cell growth and proliferation.

Molecular Mechanism

It is known that trimethoxybenzoic acid derivatives can inhibit tubulin polymerization and induce apoptosis . This suggests that Keto Trimethoprim might have similar effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that trimethoxybenzoic acid derivatives have been synthesized and evaluated for their antihypertensive and local anesthetic activity .

Dosage Effects in Animal Models

It is known that trimethoxybenzoic acid derivatives have been evaluated for their antihypertensive and local anesthetic activity .

Metabolic Pathways

It is known that trimethoxybenzoic acid derivatives have been synthesized and evaluated for their antihypertensive and local anesthetic activity .

Transport and Distribution

It is known that trimethoxybenzoic acid derivatives have been synthesized and evaluated for their antihypertensive and local anesthetic activity .

Subcellular Localization

It is known that trimethoxybenzoic acid derivatives have been synthesized and evaluated for their antihypertensive and local anesthetic activity .

properties

IUPAC Name

(2,4-diaminopyrimidin-5-yl)-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-20-9-4-7(5-10(21-2)12(9)22-3)11(19)8-6-17-14(16)18-13(8)15/h4-6H,1-3H3,(H4,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAPPIKAFNZRLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017795
Record name (2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30806-86-1
Record name RO-20-0570/002
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030806861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-20-0570/002
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P56X2RU9WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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